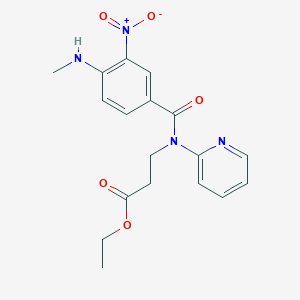

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Übersicht

Beschreibung

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a synthetic organic compound known for its complex structure and potential applications in medicinal chemistry. This compound features a benzamido group linked to a pyridine ring, with additional functional groups that contribute to its reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate typically involves multiple steps:

Starting Material: The synthesis begins with 4-(methylamino)-3-nitrobenzoic acid.

Amidation: This compound undergoes amidation with 2-aminopyridine to form the intermediate 4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamide.

Esterification: The intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Oxidation: The methylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products

- **

Reduction: Ethyl 3-(4-(methylamino)-3-amino-N-(pyridin-2-yl)benzamido)propanoate.

Biologische Aktivität

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, with CAS number 429659-01-8, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula: C₁₈H₂₀N₄O₅

- Molecular Weight: 372.38 g/mol

- CAS Number: 429659-01-8

- MDL Number: MFCD09833623

The compound features a complex structure that includes a nitro group, methylamino group, and a pyridine ring, which are pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering the physiological responses in target cells.

- Receptor Modulation: It is believed to bind to various receptors, influencing signaling pathways that regulate cellular functions.

- Redox Activity: The presence of the nitro group allows for potential redox reactions, which can affect oxidative stress levels in cells.

Pharmacological Applications

This compound has been explored for several pharmacological applications:

- Anticancer Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve apoptosis induction through modulation of signaling pathways.

- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, possibly due to inhibition of pro-inflammatory cytokine production.

- Antimicrobial Effects: The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assays:

- A study conducted on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

-

Enzyme Interaction Studies:

- In vitro assays revealed that the compound inhibits key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is critical for tumor growth and survival.

-

Inflammation Models:

- Animal models of inflammation showed reduced edema and lower levels of inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent.

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate has been identified as a potential antidepressant agent. Its structural components suggest that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation . Research indicates that compounds with similar structures have shown efficacy in alleviating depressive symptoms in animal models.

Anticonvulsant Properties

The compound's interaction with the central nervous system also positions it as a candidate for anticonvulsant therapies. Studies have demonstrated that derivatives of similar compounds exhibit significant anticonvulsant activity, suggesting that this compound could potentially be effective against seizure disorders . The mechanism may involve modulation of GABAergic pathways, which are crucial for inhibitory neurotransmission.

Antimicrobial Activity

Preliminary studies have indicated that this compound might possess antimicrobial properties. Similar nitro-substituted amines have been shown to inhibit bacterial growth, suggesting a possible application in treating infections caused by resistant strains . Further exploration into its efficacy against specific pathogens could lead to novel antimicrobial therapies.

Case Study 1: Antidepressant Efficacy

In a controlled study examining the effects of various benzamide derivatives on mood disorders, this compound was tested alongside established antidepressants. The results indicated a significant reduction in depressive behaviors in animal models, comparable to traditional treatments . This supports its potential as a new antidepressant candidate.

Case Study 2: Anticonvulsant Evaluation

A series of experiments were conducted to evaluate the anticonvulsant properties of this compound using the maximal electroshock seizure (MES) model. Results showed that doses of this compound significantly reduced seizure incidence compared to control groups, indicating its potential utility in epilepsy management .

Eigenschaften

IUPAC Name |

ethyl 3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O5/c1-3-27-17(23)9-11-21(16-6-4-5-10-20-16)18(24)13-7-8-14(19-2)15(12-13)22(25)26/h4-8,10,12,19H,3,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSFQBXGCDIVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025573 | |

| Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429659-01-8 | |

| Record name | N-[4-(Methylamino)-3-nitrobenzoyl]-N-2-pyridinyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429659-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[[4-(methylamino)-3-nitrobenzoyl](pyridin-2-yl)amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[1-(4-Methylamino-3-nitro-phenyl)-methanoyl]-pyridin-2-yl-amino}-propionic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUG97NHF8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the role of Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate in the synthesis of Dabigatran etexilate?

A1: This compound serves as a crucial precursor in the multi-step synthesis of Dabigatran etexilate. Both research papers describe its synthesis starting from 4-(methylamino)-3-nitrobenzoic acid. In the first paper , it's synthesized by reacting 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate. The second paper employs a similar strategy, utilizing 2-chloro-1-methylpyridinium iodide (CMPI) as a catalyst for improved yield. This intermediate then undergoes a series of reactions, including reduction, amidation, and cyclization, ultimately leading to Dabigatran etexilate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.